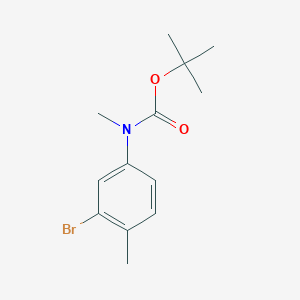

tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-bromo-4-methylphenyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9-6-7-10(8-11(9)14)15(5)12(16)17-13(2,3)4/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGCJQIAGDDTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C)C(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856774 | |

| Record name | tert-Butyl (3-bromo-4-methylphenyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877064-95-4 | |

| Record name | tert-Butyl (3-bromo-4-methylphenyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis protocol for tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate

An In-depth Technical Guide on the Synthesis of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable building block in modern organic synthesis and drug discovery. The carbamate functional group is a key structural motif in numerous pharmaceuticals, acting as a stable peptide bond surrogate that can enhance cell permeability and modulate biological activity.[1] This document outlines a robust and regioselective three-step synthetic pathway, commencing with a commercially available starting material. The narrative emphasizes the rationale behind methodological choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles for researchers, scientists, and professionals in drug development.

Strategic Overview: A Three-Step Approach

The synthesis of the target molecule is achieved through a logical and efficient three-step sequence designed to ensure high regiochemical control and purity. The overall strategy involves:

-

Synthesis of the Core Intermediate: Preparation of 3-bromo-4-methylaniline from 4-nitrotoluene. This route is chosen over the direct bromination of 4-methylaniline to prevent the formation of isomeric byproducts and ensure the bromine atom is installed at the desired C3 position.

-

N-Methylation: Introduction of the methyl group onto the aniline nitrogen via reductive amination to form the secondary amine, N-methyl-3-bromo-4-methylaniline.

-

Boc Protection: The final step involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group to yield the target carbamate.

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of Key Intermediate (3-Bromo-4-methylaniline)

The synthesis of 3-bromo-4-methylaniline is the foundational stage of this protocol. The chosen pathway involves the bromination of 4-nitrotoluene followed by the reduction of the nitro group. This ensures the bromine atom is directed ortho to the electron-withdrawing nitro group, resulting in the desired 2-bromo-4-nitrotoluene intermediate with high regioselectivity. Subsequent reduction of the nitro group provides the target aniline cleanly.

Reaction Pathway

Caption: Synthesis of 3-bromo-4-methylaniline from 4-nitrotoluene.

Experimental Protocol

Materials:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount |

| 4-Nitrotoluene | 137.14 | 1.0 | As required |

| Bromine (Br₂) | 159.81 | ~1.0 | As required |

| Iron powder (Fe) | 55.85 | Catalytic & Stoichiometric | As required |

| Benzene or Toluene | 78.11 | Solvent | As required |

| Water (H₂O) | 18.02 | Solvent | As required |

Procedure: [2]

-

Bromination: To a flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add 4-nitrotoluene and a catalytic amount of iron powder. Heat the mixture to 100-120 °C to melt the 4-nitrotoluene.

-

Slowly add bromine (Br₂) subsurface to the vigorously stirred melt over 1-2 hours. Hydrogen bromide gas will evolve and should be directed to a scrubber.

-

After the addition is complete, maintain the temperature and stirring for an additional 2 hours to ensure the reaction goes to completion.

-

Allow the reaction mixture to cool slightly and dissolve the crude 2-bromo-4-nitrotoluene product in a suitable solvent like benzene or toluene.

-

Reduction: In a separate, larger flask equipped for reflux and vigorous stirring, prepare a suspension of iron powder in water.

-

Heat the iron suspension to reflux.

-

Gradually add the benzene/toluene solution of 2-bromo-4-nitrotoluene to the refluxing iron suspension. The reduction is exothermic and the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, continue refluxing for 3-4 hours until the reaction is complete (monitor by TLC).

-

Work-up and Purification: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

-

Transfer the filtrate to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two additional portions of the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure. The crude 3-bromo-4-methylaniline[3][4][5] can be purified by vacuum distillation to yield the product as a liquid or low-melting solid.[3]

Part II: N-Methylation of 3-Bromo-4-methylaniline

The secondary amine is prepared via reductive amination. This method is preferred over direct alkylation with methyl halides as it minimizes the risk of over-alkylation to form the quaternary ammonium salt. The reaction involves the formation of an intermediate imine from the aniline and formaldehyde, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride.

Experimental Protocol

Materials:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount |

| 3-Bromo-4-methylaniline | 186.05 | 1.0 | As required |

| Paraformaldehyde | (30.03)n | ~1.5 | As required |

| Sodium cyanoborohydride (NaBH₃CN) | 62.84 | ~2.0 | As required |

| Acetic Acid | 60.05 | Solvent/Catalyst | As required |

| Tetrahydrofuran (THF) | 72.11 | Solvent | As required |

Procedure: (Adapted from general N-methylation procedures)[6]

-

In a round-bottom flask, dissolve 3-bromo-4-methylaniline in tetrahydrofuran (THF).

-

To this solution, add paraformaldehyde followed by sodium cyanoborohydride.

-

Cool the mixture in an ice bath and slowly add glacial acetic acid dropwise.

-

Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50 °C.

-

Stir the mixture at this temperature for 12-18 hours, monitoring progress by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-methyl-3-bromo-4-methylaniline can be purified by flash column chromatography on silica gel to obtain the pure secondary amine.

Part III: Final Boc Protection

The final step is the protection of the N-methyl group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding reaction that converts the secondary amine into the final carbamate product.[7]

Experimental Protocol

Materials:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount |

| N-Methyl-3-bromo-4-methylaniline | 200.08 | 1.0 | As required |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 - 1.2 | As required |

| Triethylamine (TEA) or DMAP | 101.19 / 122.17 | 1.2 / Cat. | As required |

| Dichloromethane (DCM) or THF | 84.93 / 72.11 | Solvent | As required |

Procedure: (Adapted from standard Boc protection protocols)[8][9]

-

Dissolve N-methyl-3-bromo-4-methylaniline in an anhydrous solvent such as dichloromethane (DCM) or THF in a round-bottom flask under an inert atmosphere.

-

Add a base, such as triethylamine (or a catalytic amount of 4-dimethylaminopyridine, DMAP).

-

Add di-tert-butyl dicarbonate (Boc₂O) to the solution portion-wise or as a solution in the same solvent.

-

Stir the reaction mixture at room temperature for several hours or overnight. Monitor the reaction's completion by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the organic solvent (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, this compound, as a pure solid or oil.[10]

Overall Synthesis Workflow

Caption: Complete three-part workflow for the synthesis.

Safety and Handling

-

Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.

-

Aniline Derivatives: 3-bromo-4-methylaniline and its derivatives are toxic if swallowed, inhaled, or absorbed through the skin. Handle with appropriate PPE.

-

Solvents: Benzene is a known carcinogen and should be replaced with a less toxic alternative like toluene where possible. Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.

-

Reagents: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Quenching should be done carefully in a basic solution.

This protocol is intended for use by trained chemists in a properly equipped laboratory setting. A thorough risk assessment should be conducted before commencing any experimental work.

References

-

Yang, J. W., Pan, S. C., & List, B. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. Available at: [Link]

-

tert-butyl N-[(4-bromophenyl)methyl]carbamate. PubChem. Available at: [Link]

-

Synthesis of N-methyl-4-bromo-aniline. PrepChem.com. Available at: [Link]

- Method of preparing 3-bromo-4-methylaniline. Google Patents. RU2102382C1.

-

Benzenamine, 3-bromo-4-methyl-. PubChem. Available at: [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH). Available at: [Link]

-

tert-Butyl (6-bromo-3-methoxy-2-methylphenyl)carbamate. PubChem. Available at: [Link]

-

Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. Available at: [Link]

-

3-bromo-4-methylaniline. NIST WebBook. Available at: [Link]

-

Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents. US20060116519A1.

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

T. S. Gontijo, et al. Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents. CN102020589B.

-

Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available at: [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]

-

3-Bromo-4-methylaniline. Chemsrc. Available at: [Link]

-

3-Bromo-4-methylaniline, 25g, Each. CP Lab Safety. Available at: [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]

- 3. 3-Bromo-4-methylaniline | 7745-91-7 [chemicalbook.com]

- 4. Benzenamine, 3-bromo-4-methyl- | C7H8BrN | CID 82187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-bromo-4-methylaniline [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (3-Bromo-4-methyl-phenyl)-methyl-carbamic acid tert-butyl … [cymitquimica.com]

tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate CAS number 877064-95-4 properties

An In-depth Technical Guide to tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate

CAS Number: 877064-95-4

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the fields of medicinal chemistry and organic synthesis. The document elucidates its physicochemical properties, spectroscopic characteristics, and a plausible, detailed synthetic pathway. A core focus is placed on the compound's chemical reactivity, particularly the strategic roles of its two primary functional moieties: the tert-butoxycarbonyl (Boc) protecting group and the aryl bromide. These features render it a versatile building block for constructing complex molecular architectures, especially in the context of drug discovery and development. Safety, handling, and storage protocols derived from data on analogous structures are also presented to ensure safe laboratory practices.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic carbamate. The structure incorporates a Boc-protected secondary amine and a brominated toluene backbone, making it a valuable intermediate for further chemical elaboration.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 877064-95-4 | [1][2] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [1][2] |

| Molecular Weight | 300.19 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Common Synonyms | (3-Bromo-4-methyl-phenyl)-methyl-carbamic acid tert-butyl ester, tert-butyl N-(3-bromo-4-methylphenyl)-N-methylcarbamate | [2] |

| InChI Key | RQGCJQIAGDDTKJ-UHFFFAOYSA-N | [2] |

| InChI | InChI=1S/C13H18BrNO2/c1-9-6-7-10(8-11(9)14)15(5)12(16)17-13(2,3)4/h6-8H,1-5H3 | [2] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid | Based on typical carbamates of similar molecular weight. |

| Melting Point | Data not publicly available | - |

| Boiling Point | Data not publicly available | - |

| Solubility | Expected to be soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and sparingly soluble in non-polar solvents like hexanes. | Inferred from structural properties. |

| Purity | Commercially available at ≥95% purity. | [1] |

Spectroscopic Profile

While experimental spectral data for this specific compound are not widely published, a predictive analysis based on its structure provides valuable insights for characterization.

-

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (3H): Three signals are expected in the aromatic region (~7.0-7.5 ppm). The proton ortho to the bromine will likely appear as a doublet, the proton between the methyl and carbamate groups as a singlet or narrow doublet, and the proton ortho to the methyl group as a doublet.

-

N-Methyl Protons (3H): A singlet is expected around 3.2-3.4 ppm.

-

Aromatic Methyl Protons (3H): A sharp singlet is expected in the upfield aromatic region, likely around 2.3-2.5 ppm.

-

tert-Butyl Protons (9H): A prominent singlet will be observed in the aliphatic region, typically around 1.4-1.5 ppm, characteristic of the Boc group.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (C=O): A signal around 154-156 ppm.

-

Aromatic Carbons (6C): Six distinct signals in the 120-140 ppm range, including carbons attached to bromine, nitrogen, and methyl groups.

-

Quaternary Boc Carbon (C(CH₃)₃): A signal around 80-82 ppm.

-

N-Methyl Carbon: A signal around 35-40 ppm.

-

tert-Butyl Methyl Carbons: A signal around 28 ppm.

-

Aromatic Methyl Carbon: A signal around 20 ppm.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ should exhibit a characteristic isotopic pattern (M and M+2 peaks in a ~1:1 ratio) due to the presence of a single bromine atom.

-

A common and often prominent fragment would correspond to the loss of the tert-butyl group ([M-57]⁺) or the entire Boc group.

-

Synthesis and Purification

This compound is not typically a final target but an intermediate. Its synthesis is logically achieved through the protection of the corresponding secondary amine, 3-bromo-4-methyl-N-methylaniline. The Boc group is ideal for this purpose due to its stability in various reaction conditions and its straightforward removal.

Caption: Proposed synthesis of the title compound via Boc protection.

Experimental Protocol: Boc Protection

This protocol is a representative procedure based on standard methods for the N-Boc protection of anilines.[3]

-

Reaction Setup: To a solution of 3-bromo-4-methyl-N-methylaniline (1.0 eq) in a suitable solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.2 M), add a base such as triethylamine (1.5 eq) or an aqueous solution of sodium hydroxide.[3] Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: If using an organic base, concentrate the mixture under reduced pressure. If using an aqueous base, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the crude product and purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure title compound.

Chemical Reactivity and Applications in Research

The synthetic utility of this compound stems from its two distinct functional handles, which can be manipulated orthogonally.

Caption: Key reactive sites of the title compound for synthetic diversification.

A. The Boc Protecting Group: A Gateway to the Amine

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis. Its primary function is to temporarily deactivate the nucleophilicity and basicity of the nitrogen atom, preventing it from interfering with subsequent chemical transformations planned for other parts of the molecule.

-

Stability: It is robust and stable under a wide range of conditions, including basic, hydrogenolytic, and mildly acidic environments.

-

Deprotection: The key advantage of the Boc group is its facile removal under strongly acidic conditions. This is typically achieved with high efficiency using reagents like trifluoroacetic acid (TFA) in a solvent such as DCM, or with hydrochloric acid (HCl) in dioxane.[4] This deprotection step cleanly regenerates the secondary amine, which can then be used in subsequent reactions like amide couplings or further alkylations.

B. The Aryl Bromide: A Handle for Elaboration

The bromine atom on the aromatic ring is a highly versatile functional group, serving as a critical linchpin for carbon-carbon and carbon-heteroatom bond formation. This is most powerfully demonstrated in palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: The aryl bromide can readily react with various boronic acids or esters in the presence of a palladium catalyst and a base.[4] This reaction forms a new carbon-carbon bond, allowing for the synthesis of complex biaryl structures, which are privileged scaffolds in many pharmacologically active molecules.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. It is a cornerstone of modern medicinal chemistry for synthesizing substituted anilines and related compounds.

-

Other Couplings: The aryl bromide can also participate in other important transformations, including Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) couplings, providing vast possibilities for molecular diversification.

The presence of both the Boc group and the aryl bromide makes this compound an exemplary building block for creating libraries of diverse small molecules for high-throughput screening in drug discovery programs.[5]

Safety, Handling, and Storage

No specific material safety data sheet (MSDS) exists for CAS 877064-95-4. The following guidelines are based on data for structurally related bromo-aromatic compounds and carbamates.[6][7][8]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][8]

-

-

Storage and Handling:

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the research and development community. Its structure provides a stable, protected amine alongside a reactive aryl bromide, enabling sequential and controlled chemical modifications. This dual functionality makes it an important building block for the synthesis of novel, complex organic molecules destined for applications in pharmaceutical and materials science. Proper adherence to safety protocols is essential when handling this and related chemical compounds.

References

- Chemical Safety Data Sheet MSDS / SDS - Tert-Butyl 4-(bromomethyl)

- SAFETY DATA SHEET - Fisher Scientific. (2010-10-28). Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- tert-Butyl (3-bromo-4-methylphenyl)(methyl)

- (3-Bromo-4-methyl-phenyl)-methyl-carbamic acid tert-butyl ester. CymitQuimica.

- tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)

- tert-Butyl N-(2-bromoethyl)

- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure.

- T-Butyl (3-bromo-4-(2-bromophenoxy)phenyl)(methyl)carbamate - Optional[MS (GC)] - Spectrum. SpectraBase.

- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.

- MSDS of tert-butyl (2-bromo-5-fluoropyridin-4-yl)

- tert-Butyl (4-bromo-2-methylphenyl)

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- tert-Butyl (6-bromo-3-methoxy-2-methylphenyl)

- 515813-02-2|tert-Butyl (3-bromo-4-methylphenyl)

- tert-Butyl carbamate - the NIST WebBook. National Institute of Standards and Technology.

- tert-Butyl (4-bromo-2-(hydroxymethyl)phenyl)

- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.

- 4-Bromo-3,5-dimethylphenyl-N-methylcarbam

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central (PMC).

- tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxyl

- 2583743-98-8|tert-Butyl (4-bromo-3-nitrophenyl)(methyl)

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

Sources

- 1. 877064-95-4 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. (3-Bromo-4-methyl-phenyl)-methyl-carbamic acid tert-butyl … [cymitquimica.com]

- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate

Abstract

This technical guide provides a detailed analysis and interpretation of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl (3-bromo-4-methylphenyl)(methyl)carbamate. As a key intermediate in various synthetic pathways, a thorough understanding of its spectral characteristics is crucial for researchers, scientists, and professionals in drug development for unambiguous identification and purity assessment. This document elucidates the structural features of the molecule and their correlation with the expected chemical shifts, multiplicities, and coupling constants, grounded in the fundamental principles of NMR spectroscopy. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from structurally analogous compounds to provide a robust and scientifically-grounded prediction.

Introduction: The Structural and Spectroscopic Landscape

This compound is a substituted aromatic carbamate with the chemical formula C13H18BrNO2.[1] Its structure incorporates several key functional groups that give rise to a distinct NMR fingerprint: a tert-butyl group, a methylcarbamate moiety, and a 1,2,4-trisubstituted aromatic ring containing a bromine atom and a methyl group. The interplay of electronic effects (induction and resonance) and steric influences from these substituents governs the precise chemical environment of each proton and carbon nucleus, which is directly reflected in the NMR spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[2] It provides detailed information about the carbon-hydrogen framework of a molecule, making it a primary tool for identity confirmation and purity analysis. This guide will dissect the predicted 1H and 13C NMR spectra of the title compound, offering a rationale for the expected spectral features.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, the aromatic methyl protons, and the tert-butyl protons. The expected chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the carbamate group, as well as the electron-donating effect of the methyl group.

Table 1: Predicted 1H NMR Spectral Data for this compound (in CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.6 | Doublet | 1H | Ar-H |

| ~ 7.2 - 7.4 | Doublet of Doublets | 1H | Ar-H |

| ~ 7.0 - 7.2 | Doublet | 1H | Ar-H |

| ~ 3.3 | Singlet | 3H | N-CH3 |

| ~ 2.4 | Singlet | 3H | Ar-CH3 |

| ~ 1.5 | Singlet | 9H | C(CH3)3 |

Rationale for Assignments and Multiplicities

-

Aromatic Protons (δ ~ 7.0 - 7.6 ppm): The three protons on the phenyl ring will appear in the aromatic region. The proton ortho to the bromine atom is expected to be the most deshielded due to the halogen's electronegativity. The coupling patterns (doublets and a doublet of doublets) arise from spin-spin coupling with neighboring aromatic protons.

-

N-Methyl Protons (δ ~ 3.3 ppm): The protons of the methyl group attached to the nitrogen atom will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is downfield due to the influence of the adjacent nitrogen and the carbonyl group of the carbamate.

-

Aromatic Methyl Protons (δ ~ 2.4 ppm): The protons of the methyl group on the aromatic ring will also be a singlet. Its chemical shift is in the typical range for an aryl methyl group.

-

tert-Butyl Protons (δ ~ 1.5 ppm): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet. This signal is characteristically upfield due to the shielding effect of the alkyl group.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted 13C NMR Spectral Data for this compound (in CDCl3)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 154 | C=O (Carbamate) |

| ~ 142 | Ar-C (quaternary) |

| ~ 138 | Ar-C (quaternary) |

| ~ 132 | Ar-CH |

| ~ 130 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 118 | Ar-C (quaternary) |

| ~ 81 | C(CH3)3 (quaternary) |

| ~ 38 | N-CH3 |

| ~ 28 | C(CH3)3 |

| ~ 23 | Ar-CH3 |

Rationale for Assignments

-

Carbonyl Carbon (δ ~ 154 ppm): The carbon of the carbamate carbonyl group is expected to be the most downfield signal due to its sp2 hybridization and direct attachment to two electronegative oxygen and nitrogen atoms. The chemical shift for carbamate carbons is typically around 150-155 ppm.[3]

-

Aromatic Carbons (δ ~ 118 - 142 ppm): The six carbons of the aromatic ring will have distinct chemical shifts based on their substitution pattern. The quaternary carbons attached to the nitrogen, bromine, and methyl groups will have their signals influenced by these substituents. The protonated aromatic carbons will appear in the expected aromatic region.

-

tert-Butyl Carbons (δ ~ 81 and 28 ppm): The quaternary carbon of the tert-butyl group is expected around 81 ppm, while the three equivalent methyl carbons will appear further upfield at approximately 28 ppm.[4]

-

N-Methyl Carbon (δ ~ 38 ppm): The carbon of the N-methyl group will be found in the aliphatic region, with its chemical shift influenced by the attached nitrogen.

-

Aromatic Methyl Carbon (δ ~ 23 ppm): The carbon of the methyl group attached to the aromatic ring will have a chemical shift typical for an aryl methyl carbon.

Experimental Protocol for NMR Data Acquisition

Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3), a common solvent for NMR analysis of organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.

-

1H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required for 13C NMR due to the lower natural abundance of the 13C isotope.

-

Visualization of Molecular Structure and Key Correlations

The following diagrams illustrate the molecular structure and the logical workflow for spectral interpretation.

Caption: Logical workflow for NMR spectral interpretation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the 1H and 13C NMR spectra of this compound. By leveraging data from structurally related molecules and fundamental NMR principles, we have established a reliable spectral forecast that can guide researchers in the identification and characterization of this compound. The detailed rationale for chemical shifts and multiplicities serves as a valuable resource for spectral interpretation in the broader context of substituted aromatic carbamates. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data for this and similar molecules.

References

-

Supporting Information for a research article. (Details of the original publication are not fully provided in the search result). Available from: [Link]

-

Supporting Information for "N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes". Available from: [Link]

-

ResearchGate. Nuclear magnetic resonance (NMR) spectral characterization of BMAA and its carbamate adducts. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

-

Reddit. chemical shift of carbamate. Available from: [Link]

-

MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available from: [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

-

SciSpace. NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Available from: [Link]

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate

Introduction: The Analytical Imperative for Precise Molecular Characterization

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. Tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate, a substituted aromatic carbamate, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its synthesis and purification require rigorous analytical oversight to confirm its identity, assess its purity, and elucidate the structure of any potential impurities or degradants. High-Resolution Mass Spectrometry (HRMS) stands as the cornerstone technique for this purpose, offering unparalleled precision in mass measurement, which is essential for determining elemental composition and providing deep structural insights.[1][2][3]

This in-depth technical guide provides a comprehensive framework for the HRMS analysis of this compound. We will delve into the strategic selection of ionization techniques and mass analyzers, detail a robust experimental protocol, and interpret the resulting high-resolution mass spectra to achieve confident structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded approach to the characterization of complex small molecules.

Pillar 1: Foundational Principles and Strategic Instrument Selection

The success of any HRMS analysis hinges on a clear understanding of the underlying principles and a judicious choice of instrumentation tailored to the analyte's properties.

Ionization Technique: The Gateway to the Mass Analyzer

The first critical decision is the method of ionization. For a molecule like this compound, which possesses moderate polarity and thermal stability, two primary "soft" ionization techniques are considered: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid solution by applying a high voltage to create an aerosol.[4][5] It is particularly well-suited for polar and semi-polar molecules that can be readily protonated or form adducts in solution. Given the presence of carbonyl and amine functionalities, the target molecule is a strong candidate for positive-ion ESI, likely forming a protonated molecule [M+H]+ or adducts such as [M+Na]+ and [M+K]+.[6] The process involves the formation of charged droplets, followed by solvent evaporation and ion ejection, which typically results in minimal in-source fragmentation, preserving the molecular ion.[7][8]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is highly effective for less polar and thermally stable compounds.[9][10] The sample is first vaporized in a heated nebulizer before being ionized by a corona discharge.[11][12] This technique is less susceptible to matrix effects than ESI and can be a valuable alternative if ESI proves inefficient. For our target compound, APCI would also likely produce a protonated molecular ion [M+H]+.[13]

Selection Rationale: For initial analysis, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point due to the polar moieties within the carbamate structure. Its gentle nature is ideal for preserving the intact molecular ion, which is crucial for accurate mass measurement. APCI remains a viable secondary option if ESI yields a poor response.

Mass Analyzer: The Heart of High Resolution

The choice of mass analyzer dictates the level of mass accuracy and resolution achievable. For definitive structural confirmation, high-resolution instruments are non-negotiable.[1][14] The two most prominent technologies in this domain are Orbitrap and Time-of-Flight (TOF) mass analyzers.

-

Orbitrap Mass Analyzer: The Orbitrap is an ion trap that confines ions in an orbital motion around a central spindle-like electrode.[15][16] The frequency of the ions' axial oscillation is directly related to their mass-to-charge ratio (m/z).[17] This frequency is detected as an image current, which is then converted into a mass spectrum using a Fourier transform.[15] Orbitrap instruments are renowned for their exceptional mass accuracy (<3 ppm) and ultra-high resolution (up to 480,000 FWHM), which allows for the clear separation of isobaric interferences.[18]

-

Time-of-Flight (TOF) Mass Analyzer: A TOF analyzer separates ions based on the time it takes for them to travel a fixed distance to a detector after being accelerated by an electric field.[19][20][21] Ions with a lower m/z will travel faster and reach the detector first.[22] Modern TOF instruments, often equipped with a reflectron to improve resolution, offer high mass accuracy and a wide mass range, making them highly suitable for small molecule analysis.

Selection Rationale: An Orbitrap-based mass spectrometer is the preferred platform for this analysis due to its superior resolving power and mass accuracy. This level of performance is critical for confidently determining the elemental composition from the exact mass and for resolving the characteristic isotopic pattern of the bromine atom.

Pillar 2: A Validated Experimental Protocol

This section outlines a detailed, step-by-step methodology for the HRMS analysis of this compound.

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol or acetonitrile.

-

Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with a 50:50 mixture of LC-MS grade acetonitrile and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in promoting protonation for positive-ion ESI.

-

Blank Solution: Prepare a solution of 50:50 acetonitrile/water with 0.1% formic acid to be used as a blank and for instrument equilibration.

HRMS Instrumentation and Parameters

The following parameters are recommended for a Thermo Scientific™ Orbitrap™ series mass spectrometer coupled with an ESI source. These should be considered as a starting point and may require optimization.

| Parameter Category | Parameter | Recommended Setting | Rationale |

| Ion Source (ESI) | Ionization Mode | Positive | To generate [M+H]+ ions. |

| Sheath Gas Flow Rate | 40 (arbitrary units) | Optimizes droplet formation and desolvation. | |

| Aux Gas Flow Rate | 10 (arbitrary units) | Aids in solvent evaporation. | |

| Sweep Gas Flow Rate | 1 (arbitrary unit) | Keeps the ion transfer tube clean. | |

| Spray Voltage | 3.5 kV | Optimal for stable electrospray. | |

| Capillary Temperature | 320 °C | Facilitates complete desolvation. | |

| S-Lens RF Level | 55 | Focuses the ion beam into the mass spectrometer. | |

| Mass Analyzer | Analysis Mode | Full MS / dd-MS2 (Data-Dependent MS2) | To acquire both precursor and fragment ion data. |

| Resolution (Full MS) | 120,000 @ m/z 200 | To ensure high mass accuracy and resolve isotopic patterns. | |

| Scan Range (Full MS) | m/z 100-500 | To cover the expected molecular ion and potential fragments. | |

| Collision Energy (dd-MS2) | Stepped NCE 15, 30, 45 | To generate a comprehensive fragmentation spectrum. |

Data Acquisition Workflow

The following diagram illustrates the logical flow of the data acquisition process.

Caption: Experimental workflow for HRMS analysis.

Pillar 3: Data Interpretation and Structural Elucidation

The acquired high-resolution data provides a wealth of information for confirming the structure of this compound.

Expected Mass Spectral Data

The chemical formula for the target compound is C₁₃H₁₈BrNO₂.[23] Based on this, we can predict the key features of the high-resolution mass spectrum.

| Parameter | Theoretical Value | Expected Observation |

| Molecular Formula | C₁₃H₁₈BrNO₂ | - |

| Neutral Monoisotopic Mass | 300.0515 Da | - |

| Protonated Molecule [M+H]+ | C₁₃H₁₉BrNO₂⁺ | |

| m/z of ⁷⁹Br Isotope | 301.0594 | Measured with < 3 ppm mass accuracy |

| m/z of ⁸¹Br Isotope | 303.0573 | Measured with < 3 ppm mass accuracy |

| Isotopic Pattern | [M+H]+ : [M+2+H]+ | ~1:1 intensity ratio |

| Sodium Adduct [M+Na]+ | C₁₃H₁₈BrNNaO₂⁺ | |

| m/z of ⁷⁹Br Isotope | 323.0413 | Potential observation |

| m/z of ⁸¹Br Isotope | 325.0393 | Potential observation |

Note: Theoretical masses were calculated using a standard atomic weight table.

The most definitive feature will be the observation of a pair of peaks separated by approximately 2 Da with a nearly 1:1 intensity ratio, which is the characteristic signature of a single bromine atom.[24][25][26][27] The high resolving power of the Orbitrap will allow for the clear separation of these isotopic peaks from any background interferences.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides irrefutable evidence for the compound's structure by breaking the molecule apart and analyzing its fragments. For carbamates, several characteristic fragmentation pathways are expected.[6][28][29]

Key Fragmentation Pathways:

-

Loss of the tert-Butyl Group: A primary and highly favorable fragmentation is the loss of the tert-butyl group as isobutylene (-56 Da), leading to a carbamic acid intermediate which can then decarboxylate.

-

Loss of Methyl Isocyanate: N-methyl carbamates can undergo a characteristic neutral loss of methyl isocyanate (CH₃NCO, -57 Da).[6][28]

-

Decarboxylation: The loss of carbon dioxide (-44 Da) is a common fragmentation pathway for carbamates.[30]

The following diagram illustrates the predicted fragmentation pathways for the protonated molecule.

Caption: Predicted MS/MS fragmentation of the target molecule.

The presence of these specific fragments, each with a precisely measured mass and the characteristic bromine isotope pattern, provides a multi-layered confirmation of the parent molecule's identity.

Conclusion: Achieving Analytical Certainty

The high-resolution mass spectrometry of this compound, when approached with a sound understanding of ionization principles, instrument capabilities, and fragmentation chemistry, yields data of exceptional quality and confidence. The combination of accurate mass measurement of the molecular ion, the unambiguous confirmation of the bromine isotopic pattern, and the structural verification through characteristic MS/MS fragments constitutes a self-validating system. This guide provides a robust framework for achieving this analytical certainty, empowering researchers and drug development professionals to make informed decisions based on high-integrity data.

References

- Vertex AI Search. Atmospheric Pressure Chemical Ionization.

- Creative Proteomics. Electrospray Ionization.

- Wilson Lab @ York University. Principles and Instrumentation in Time-of-flight Mass Spectrometry.

- Chemguide. mass spectra - the M+2 peak.

- Grokipedia. Atmospheric-pressure chemical ionization.

- SciSpace. Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis.

- Wikipedia. Orbitrap.

- Grokipedia. Time-of-flight mass spectrometry.

- MetwareBio. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications.

- Creative Proteomics. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.

- The Chemistry Steps. Time of flight mass analyzer(TOF): Easy working principle, advantages and application.

- Thermo Fisher Scientific - US. Orbitrap LC-MS.

- ResolveMass Laboratories Inc. High Resolution Mass Spectrometry.

- Physics LibreTexts. 6.5: Mass Analyzer - Time of Flight.

- Wikipedia. Time-of-flight mass spectrometry.

- NIH. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.

- SCISPEC. Principles of Orbitrap Mass Spectrometry.

- Analytical Chemistry. Unraveling the Mechanism of Electrospray Ionization.

- Mtoz Biolabs. Fundamental Principles of High-Resolution Mass Spectrometry.

- ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis.

- Wikipedia. Atmospheric-pressure chemical ionization.

- Chemistry Steps. Isotopes in Mass Spectrometry.

- Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass.

- ResearchGate. High resolution mass spectrometry for structural identification of metabolites in metabolomics.

- Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl.

- Creative Proteomics. Atmospheric Pressure Chemical Ionization.

- Mass Analytica. Towards an automatic structure elucidation process in various chemical workflows by LC-HRMS and NMR data analysis.

- Quora. How does Orbitrap mass spectrometry work? How does it differ from other mass spectrometry instruments?

- ResearchGate. Harnessing data science to improve molecular structure elucidation from tandem mass spectrometry.

- Physics LibreTexts. 6.4: Mass Analyzer Orbitrap.

- NIH. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.

- Save My Exams. The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023.

- NIH. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation.

- Measurlabs. High-Resolution Mass Spectrometry | HRMS Analysis.

- Journal of AOAC INTERNATIONAL. Mass Spectra of Some Carbamate Pesticides.

- UTMB. HRMS Analysis.

- Benchchem. Technical Support Center: Mass Spectrometry of Carbamate Compounds.

- YouTube. The Working Principle of High Resolution Mass Spectrometry HRMS.

- CymitQuimica. (3-Bromo-4-methyl-phenyl)-methyl-carbamic acid tert-butyl ester.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. measurlabs.com [measurlabs.com]

- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Atmospheric Pressure Chemical Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 13. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Fundamental Principles of High-Resolution Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 15. Orbitrap - Wikipedia [en.wikipedia.org]

- 16. phys.libretexts.org [phys.libretexts.org]

- 17. Orbitrap LC-MS | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. scispec.co.th [scispec.co.th]

- 19. derekwilsonlab.ca [derekwilsonlab.ca]

- 20. grokipedia.com [grokipedia.com]

- 21. chemistnotes.com [chemistnotes.com]

- 22. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]

- 23. (3-Bromo-4-methyl-phenyl)-methyl-carbamic acid tert-butyl … [cymitquimica.com]

- 24. chemguide.co.uk [chemguide.co.uk]

- 25. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. savemyexams.com [savemyexams.com]

- 28. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and IUPAC name of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3-bromo-4-methylphenyl)(methyl)carbamate, a versatile synthetic intermediate. The document delineates its chemical structure, IUPAC nomenclature, and key physicochemical properties. A detailed, field-proven protocol for its multi-step synthesis from commercially available precursors is presented, accompanied by an in-depth discussion of the underlying reaction mechanisms. Furthermore, this guide offers an expert analysis of its expected spectroscopic characteristics, essential for its unambiguous identification and quality control. Safety protocols for handling this compound and its precursors are also rigorously detailed. This whitepaper is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a thorough understanding of this valuable building block.

Introduction

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research, the strategic use of protected functional groups is paramount. Carbamates, especially the tert-butoxycarbonyl (Boc) protected amines, are workhorse functionalities prized for their stability under a wide range of reaction conditions and their facile, selective deprotection. This compound emerges as a highly functionalized building block, incorporating a Boc-protected secondary amine and a strategically positioned bromine atom on a substituted aromatic ring. This unique combination of features renders it a valuable precursor for the synthesis of more complex molecular architectures through reactions such as cross-coupling, lithiation-substitution, and further derivatization of the carbamate moiety. This guide aims to be an essential resource for scientists leveraging this compound in their synthetic endeavors.

Chemical Structure and Nomenclature

The structural and naming conventions for this compound are fundamental to its identity in chemical literature and databases.

Chemical Structure

The molecular structure of the title compound is characterized by a central benzene ring substituted with a bromine atom, a methyl group, and a methylcarbamic acid tert-butyl ester group.

Caption: Chemical Structure of this compound.

IUPAC Name and Synonyms

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is:

This compound

This compound is also known by several synonyms in chemical literature and commercial catalogs[1][2]:

-

(3-Bromo-4-methyl-phenyl)-methyl-carbamic acid tert-butyl ester[1][2]

-

tert-Butyl N-(3-bromo-4-methylphenyl)-N-methylcarbamate[1]

-

N-Boc-3-bromo-4-methyl-N-methylaniline

Physicochemical and Spectroscopic Properties

While experimental data for some physical properties of this specific compound are not widely published, its characteristics can be reliably predicted based on its structure and data from analogous compounds.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 877064-95-4 | [1][3][4] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [1][2] |

| Molecular Weight | 300.19 g/mol | [1][2] |

| Appearance | Expected to be a white to off-white solid at room temperature. | Inferred from similar compounds. |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | Inferred from structural similarity to other Boc-protected anilines. |

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the chemical structure and known spectral characteristics of similar N-aryl-N-methyl carbamates.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl group, the aromatic methyl group, and the tert-butyl group.

-

Aromatic protons: Signals in the range of 7.0-7.5 ppm.

-

N-methyl protons: A singlet around 3.2-3.4 ppm.

-

Aromatic methyl protons: A singlet around 2.3-2.5 ppm.

-

tert-butyl protons: A sharp singlet at approximately 1.5 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on all the carbon environments in the molecule.

-

Carbonyl carbon (C=O): A signal in the range of 153-156 ppm.

-

Aromatic carbons: Multiple signals between 115-140 ppm.

-

tert-butyl quaternary carbon: A signal around 80-82 ppm.

-

N-methyl carbon: A signal around 35-38 ppm.

-

tert-butyl methyl carbons: A signal around 28 ppm.

-

Aromatic methyl carbon: A signal around 20 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorptions corresponding to the carbamate functionality.

-

C=O stretch: A strong band in the region of 1690-1720 cm⁻¹.

-

C-N stretch: A band around 1250-1350 cm⁻¹.

-

C-O stretch: Bands in the 1150-1250 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M+): A pair of peaks corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 300 and 302.

-

Fragmentation: A prominent loss of isobutylene (56 Da) from the tert-butyl group is a characteristic fragmentation pathway for Boc-protected compounds.

-

Synthesis and Mechanism

A reliable and scalable synthesis of this compound can be achieved through a two-step process starting from the commercially available 3-bromo-4-methylaniline.

Synthetic Workflow

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate in Common Organic Solvents

Abstract

In the landscape of pharmaceutical research and drug development, understanding the solubility of a target molecule is a cornerstone of successful formulation and delivery. This technical guide provides an in-depth exploration of the solubility characteristics of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate, a compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this guide establishes a robust framework for researchers. It combines theoretical principles of solubility with a detailed, self-validating experimental protocol to empower scientists to determine its solubility in a range of common organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding and practical approach to characterizing the solubility of novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to high attrition rates. The ability of a compound to dissolve in a given solvent system governs its bioavailability, ease of formulation, and suitability for various analytical and purification techniques. This compound, with its substituted phenyl ring and carbamate functionality, presents a unique set of physicochemical properties that necessitate a thorough investigation of its solubility profile. This guide will first delve into the theoretical underpinnings of solubility, followed by a practical, step-by-step methodology for its empirical determination.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure, which can be influenced by the presence of polar functional groups and the overall molecular geometry.

Molecular Structure Analysis of this compound

To anticipate the solubility of this compound, a detailed examination of its structure is paramount.

-

Carbamate Group (-O-(C=O)-N<): The carbamate functional group contains polar carbonyl (C=O) and C-O and C-N bonds, contributing to the molecule's overall polarity and providing sites for hydrogen bonding (as an acceptor at the oxygen and nitrogen atoms).

-

Substituted Phenyl Ring: The aromatic ring itself is largely nonpolar. The presence of a bromine atom and a methyl group introduces further complexity. Bromine is an electronegative atom that can contribute to dipole moments, while the methyl group is nonpolar.

-

tert-Butyl Group: This bulky, nonpolar alkyl group significantly contributes to the lipophilicity of the molecule, which would favor solubility in nonpolar organic solvents.

-

N-Methyl Group: The additional methyl group on the nitrogen atom slightly increases the nonpolar character.

Based on this analysis, this compound can be classified as a moderately polar molecule with significant nonpolar characteristics. It is therefore anticipated to exhibit limited solubility in highly polar solvents like water and better solubility in a range of organic solvents of intermediate to low polarity.

The Influence of Solvent Properties

The choice of solvent is critical in determining the extent to which a solute will dissolve. Key solvent properties to consider include:

-

Polarity and Dielectric Constant: Polar solvents possess a significant dipole moment and a high dielectric constant, enabling them to solvate polar solutes and ions effectively. Nonpolar solvents have low dipole moments and dielectric constants.

-

Hydrogen Bonding Capability: Solvents can be classified as protic (containing hydrogen bond donors, e.g., O-H, N-H) or aprotic (lacking hydrogen bond donors). The ability of a solvent to participate in hydrogen bonding can significantly impact the solubility of solutes with complementary functionalities.

The interplay between the structural features of this compound and these solvent properties will dictate its solubility.

A Curated Selection of Organic Solvents

For the purpose of characterizing the solubility of this compound, a diverse set of common organic solvents is proposed. These solvents span a range of polarities and chemical properties, providing a comprehensive solubility profile.

| Solvent | Chemical Formula | Polarity | Dielectric Constant (at 20°C) | Boiling Point (°C) |

| Nonpolar | ||||

| Hexane | C₆H₁₄ | Nonpolar | 1.89 | 69 |

| Toluene | C₇H₈ | Nonpolar | 2.38 | 111 |

| Polar Aprotic | ||||

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 9.08 | 40 |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 6.02 | 77 |

| Acetone | C₃H₆O | Polar Aprotic | 20.7 | 56 |

| Acetonitrile | C₂H₃N | Polar Aprotic | 37.5 | 82 |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 36.7 | 153 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | 46.7 | 189 |

| Polar Protic | ||||

| 2-Propanol (IPA) | C₃H₈O | Polar Protic | 19.9 | 82 |

| Ethanol | C₂H₆O | Polar Protic | 24.5 | 78 |

| Methanol | CH₄O | Polar Protic | 32.7 | 65 |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of readily available solubility data, a robust and reproducible experimental protocol is essential. The following details the widely accepted "shake-flask" method, which is considered the gold standard for determining equilibrium solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Figure 1: Experimental workflow for the determination of solubility using the shake-flask method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. An amount that is visibly in excess of what is expected to dissolve should be used.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to further pellet the undissolved solute.

-

Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid material is disturbed.

-

Attach a syringe filter to the syringe and dispense the clear solution into a clean vial. This step is crucial to remove any remaining particulate matter.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Accurately dilute the filtered sample solutions to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor.

-

Self-Validation and Trustworthiness

To ensure the integrity of the results, the following self-validating measures should be incorporated:

-

Visual Inspection: At the end of the equilibration period, there must be visible excess solid in each vial to confirm that a saturated solution has been achieved.

-

Kinetic Profile: For a new compound, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

Replicate Experiments: All solubility determinations should be performed in triplicate to assess the reproducibility of the method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Hexane | Moderate | To be determined |

| Toluene | Good | To be determined |

| Dichloromethane | Good | To be determined |

| Ethyl Acetate | Good | To be determined |

| Acetone | Moderate | To be determined |

| Acetonitrile | Low to Moderate | To be determined |

| Dimethylformamide (DMF) | Low to Moderate | To be determined |

| Dimethyl Sulfoxide (DMSO) | Low | To be determined |

| 2-Propanol (IPA) | Low to Moderate | To be determined |

| Ethanol | Low | To be determined |

| Methanol | Low | To be determined |

The results from this table will provide a comprehensive solubility profile for this compound, guiding its use in further research and development activities.

Conclusion

References

-

Shake-Flask Method for Solubility Determination. Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

"Like Dissolves Like": A Guiding Principle for Solubility. LibreTexts Chemistry. (2023). Like Dissolves Like. [Link]

-

Solvent Properties and their Influence on Solubility. Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

-

High-Performance Liquid Chromatography for Quantification. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

-

Physicochemical Properties of Common Organic Solvents. Murov, S. L. (2022). Properties of Common Organic Solvents. [Link]

Navigating the Safety Profile of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate: A Technical Guide for Researchers

This document serves as an in-depth technical guide to the safe handling and use of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate, a compound of interest in contemporary drug discovery and organic synthesis. As a novel molecule, a comprehensive, officially sanctioned Material Safety Data Sheet (MSDS) is not yet widely available. This guide, therefore, has been meticulously compiled by synthesizing data from structurally analogous compounds and adhering to established principles of chemical safety. It is imperative for all personnel to recognize that the toxicological properties of this specific compound have not been fully investigated, necessitating a cautious and proactive approach to safety.

Compound Identification and Chemical Properties

A foundational understanding of the compound's basic properties is the first step in a robust safety assessment.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | (3-Bromo-4-methyl-phenyl)-methyl-carbamic acid tert-butyl ester | [1] |

| CAS Number | 497063-99-9 (Note: various CAS numbers appear for related isomers) | N/A |

| Molecular Formula | C13H18BrNO2 | [1] |

| Molecular Weight | 300.19 g/mol | [1] |

Hazard Identification and GHS Classification (Inferred)

Lacking a specific Safety Data Sheet, the following Globally Harmonized System (GHS) classifications are inferred from structurally related brominated phenyl carbamates. Researchers must operate under the assumption that this compound presents similar hazards.

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][4]

Pictograms (Anticipated):

-

Exclamation Mark: For acute toxicity (oral), skin irritation, eye irritation, and respiratory tract irritation.

Signal Word (Anticipated): Warning

Hazard Statements (Anticipated):

Precautionary Statements (Recommended):

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

Experimental Workflow: Safe Handling and Personal Protective Equipment (PPE)

A rigorous and uncompromised approach to personal protection is non-negotiable when handling this compound. The following workflow is designed to minimize exposure risk.

Caption: A logical workflow for the safe handling of this compound.

Detailed PPE Specifications:

-

Eye Protection: Wear chemical safety goggles that conform to EU standard EN 166 or OSHA's 29 CFR 1910.133 regulations.[5][6]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected before use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5]

-

Skin and Body Protection: Wear a long-sleeved lab coat. For larger quantities or where splashing is possible, consider an impervious apron.[5]

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95) or an organic vapor cartridge is recommended.[4]

Emergency Procedures: A Self-Validating Response System

Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these protocols.

Caption: Emergency first-aid procedures for various exposure routes.

First-Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical help.[7][8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[7] If skin irritation develops or persists, consult a physician.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[7] Rinse the mouth with water and contact a poison control center or physician immediately.[7]

Fire and Spill Management

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[5][6]

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and breathing vapors, mist, or gas.[7] Use personal protective equipment as described in Section 3.

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains; discharge into the environment must be avoided.[7]

-

Methods for Containment and Cleaning Up: Sweep up and shovel the material.[5] Place in a suitable, closed, and labeled container for disposal.[5] Use spark-proof tools and explosion-proof equipment for cleanup.[7]

Stability and Reactivity Profile

-

Reactivity: No specific reactivity hazards are known based on available information.[5]

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions (see below).[5]

-

Possibility of Hazardous Reactions: No hazardous polymerization is expected to occur.[5]

-

Conditions to Avoid: Incompatible products, excess heat, and formation of dust.[5]

-

Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide gas.[5]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7] Store locked up.[7][8]

-

Disposal: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[4]

References

-

PubChem. tert-butyl N-[(4-bromophenyl)methyl]carbamate. [Link]

-

Capot Chemical. MSDS of tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate. [Link]

Sources

- 1. (3-Bromo-4-methyl-phenyl)-methyl-carbamic acid tert-butyl … [cymitquimica.com]

- 2. tert-butyl N-[(4-bromophenyl)methyl]carbamate | C12H16BrNO2 | CID 12453839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. capotchem.cn [capotchem.cn]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. file.bldpharm.com [file.bldpharm.com]

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction